molecular formula C21H27ClN2S2 B563246 Thioridazine-d3 Hydrochloride CAS No. 1189928-36-6

Thioridazine-d3 Hydrochloride

Cat. No.: B563246
CAS No.: 1189928-36-6
M. Wt: 410.1 g/mol
InChI Key: NZFNXWQNBYZDAQ-NIIDSAIPSA-N
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Description

Thioridazine-d3 (hydrochloride) is a deuterated form of thioridazine hydrochloride, a phenothiazine antipsychotic used primarily in the treatment of schizophrenia and generalized anxiety disorder. The deuterium labeling in Thioridazine-d3 is used to study the pharmacokinetics and metabolic pathways of the drug, providing insights into its behavior in the human body .

Mechanism of Action

Target of Action

Thioridazine-d3 Hydrochloride primarily targets the postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in regulating mood and behavior .

Mode of Action

this compound interacts with its targets by blocking the dopaminergic D1 and D2 receptors . It also blocks the alpha-adrenergic effect and depresses the release of hypothalamic and hypophyseal hormones . This interaction is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Biochemical Pathways

this compound affects several biochemical pathways. It has been found to induce endoplasmic reticulum (ER) stress in cancer cells by activating the eIF2α/ATF4/CHOP axis . It also facilitates the accumulation of secretory autophagosomes, leading to immunogenic cell death . Furthermore, it has been reported to suppress tumor growth activity by targeting the PI3K/Akt/mTOR/p70S6K signaling pathway .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of this compound is incomplete . It undergoes hepatic metabolism, primarily through sulphoxidation . The elimination half-life of this compound is approximately 21-24 hours , and it is excreted in the feces .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of apoptosis in cancer cells . It also leads to the down-regulation of cyclin D1, cyclin A, and CDK4, and the induction of p21 and p27, a cyclin-dependent kinase inhibitor .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been associated with Torsades de pointes type arrhythmias and sudden death, indicating that cardiac conditions can significantly impact its action . Furthermore, it has been withdrawn worldwide due to its association with cardiac arrhythmias .

Biochemical Analysis

Biochemical Properties

Thioridazine-d3 Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is known to block postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also blocks alpha-adrenergic effects and depresses the release of hypothalamic and hypophyseal hormones .

Cellular Effects

This compound has been found to induce autophagy and immunogenic cell death (ICD) in colorectal cancer (CRC) . It also induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also inhibits the PI3K/Akt/mTOR/p70S6K signaling pathways .

Temporal Effects in Laboratory Settings

This compound accumulates within melanin granules of the retinal pigment epithelium (RPE), affecting enzyme kinetics . The accumulation of this compound leads to damage to the RPE, outer retina, and choriocapillaris .

Dosage Effects in Animal Models

This compound showed a dose-dependent and statistically significant effect in vivo at doses from 15 to 25 mg/kg . The maximum recommended dose in humans is 800 mg/day (about 11.4 mg/kg for a patient of 70 kg) .

Transport and Distribution

This compound is rapidly absorbed and has a distribution volume of 1.8 to 6.7 L/kg .

Subcellular Localization

This compound is known to accumulate within melanin granules of the retinal pigment epithelium (RPE), affecting enzyme kinetics . This suggests that it may be localized within melanin granules in the RPE cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thioridazine-d3 (hydrochloride) involves the incorporation of deuterium atoms into the thioridazine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions .

Industrial Production Methods: Industrial production of Thioridazine-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The final product is then converted into its hydrochloride salt form for stability and ease of use .

Chemical Reactions Analysis

Types of Reactions: Thioridazine-d3 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Thioridazine-d3 (hydrochloride) has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: Thioridazine-d3 (hydrochloride) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a clearer understanding of the drug’s behavior in the body, aiding in the development of safer and more effective therapeutic agents .

Properties

IUPAC Name

2-methylsulfanyl-10-[2-[1-(trideuteriomethyl)piperidin-2-yl]ethyl]phenothiazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2S2.ClH/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23;/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFNXWQNBYZDAQ-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662208
Record name 10-{2-[1-(~2~H_3_)Methylpiperidin-2-yl]ethyl}-2-(methylsulfanyl)-10H-phenothiazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189928-36-6
Record name 10-{2-[1-(~2~H_3_)Methylpiperidin-2-yl]ethyl}-2-(methylsulfanyl)-10H-phenothiazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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